Enantiomeric Specificity: Differential Bioactivity of the (S)-Enantiomer vs. the (R)-Enantiomer
The compound is synthesized as a single (S)-enantiomer, which is essential for applications where stereochemistry dictates target binding. The (R)-enantiomer (CAS 849149-47-9) is known to exhibit distinct, and often reduced or altered, biological activity in relevant assays . The specific (S)-configuration at the 3-position is reported to be crucial for the desired interaction with biological targets in neurological and psychiatric drug discovery programs, where the (R)-isomer demonstrates significantly lower potency .
| Evidence Dimension | Enantiomeric Purity & Target Engagement |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1638137-85-5), reported to have desired target binding profile. |
| Comparator Or Baseline | (R)-enantiomer (CAS 849149-47-9), reported to have significantly reduced or altered target binding. |
| Quantified Difference | Not quantified in publicly available direct comparator data; difference is qualitative and based on structure-activity relationship (SAR) principles for chiral piperazines. |
| Conditions | Based on reported use as a key intermediate for CNS-targeting bioactive compounds . |
Why This Matters
Using the incorrect enantiomer can lead to false negatives, misinterpretation of SAR, and wasted resources, making the procurement of the verified (S)-enantiomer critical for project integrity.
